![molecular formula C7H7BrS B102075 4-Bromobenzyl mercaptan CAS No. 19552-10-4](/img/structure/B102075.png)
4-Bromobenzyl mercaptan
Overview
Description
4-Bromobenzyl mercaptan is a chemical compound with the molecular formula C7H7BrS . It has a molecular weight of 203.1 .
Synthesis Analysis
4-Bromobenzyl mercaptan may be used to synthesize 4-bromotoluene via desulfurization with molybdenum hexacarbonyl [Mo (CO) 6] in tetrahydrofuran .Molecular Structure Analysis
The linear formula of 4-Bromobenzyl mercaptan is BrC6H4CH2SH . The compound has a monoisotopic mass of 201.945175 Da .Physical And Chemical Properties Analysis
4-Bromobenzyl mercaptan has a density of 1.5±0.1 g/cm3, a boiling point of 264.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 46.8±0.3 cm3 . The compound has a polar surface area of 39 Å2 and a molar volume of 136.0±3.0 cm3 .Scientific Research Applications
Chemical Synthesis
“4-Bromobenzyl mercaptan” is used in chemical synthesis. It can be used to synthesize “4-bromotoluene” via desulfurization with molybdenum hexacarbonyl [Mo (CO) 6] in tetrahydrofuran . This process is significant in the field of organic chemistry, where it contributes to the synthesis of various organic compounds.
Research and Development
In the field of research and development, “4-Bromobenzyl mercaptan” is often used as a reagent or building block in the synthesis of more complex molecules. Its properties make it a valuable tool for researchers in developing new chemical reactions or processes .
Industrial Applications
“4-Bromobenzyl mercaptan” may also have potential industrial applications. Given its reactivity and the ability to undergo various chemical transformations, it could be used in the production of pharmaceuticals, agrochemicals, and other chemical products .
Educational Purposes
In educational settings, “4-Bromobenzyl mercaptan” can be used to demonstrate various chemical reactions and processes. Its use can help students understand key concepts in organic chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromobenzyl mercaptan is a chemical compound with the linear formula BrC6H4CH2SH . .
Mode of Action
It is known that it can be used to synthesize 4-bromotoluene via desulfurization with molybdenum hexacarbonyl [mo(co)6] in tetrahydrofuran .
Biochemical Pathways
Its role in the synthesis of 4-bromotoluene suggests it may be involved in reactions related to desulfurization .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
Its role in the synthesis of 4-bromotoluene suggests it may contribute to the formation of this compound .
properties
IUPAC Name |
(4-bromophenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297189 | |
Record name | 4-Bromobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl mercaptan | |
CAS RN |
19552-10-4 | |
Record name | 19552-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?
A1: 4-Bromobenzyl mercaptan acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.
Q2: What makes 4-bromobenzyl mercaptan particularly suitable for trapping reactive metabolites?
A2: The structure of 4-bromobenzyl mercaptan contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].
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